N-[4-(2-phenoxyethoxy)phenyl]acetamide
Description
N-[4-(2-Phenoxyethoxy)phenyl]acetamide is a substituted acetamide derivative featuring a phenoxyethoxy group (-OCH₂CH₂OPh) at the para position of the phenyl ring. Its structure combines the acetamide moiety, known for metabolic stability, with a flexible ethoxy-phenoxy linker, which may enhance bioavailability and target engagement compared to simpler analogs.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[4-(2-phenoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO3/c1-13(18)17-14-7-9-16(10-8-14)20-12-11-19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
PYCMIAWEONUZKI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethoxy-Substituted Acetamides
- N-(4-Ethoxyphenyl)acetamide (CAS 62-44-2) Structure: Simplest analog with a single ethoxy group (-OCH₂CH₃) at the para position. Its molecular weight (179.22 g/mol) and logP value suggest moderate lipophilicity, favoring passive diffusion across biological membranes .
Phenoxyethoxy-Modified Derivatives
- N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide Structure: Features an extended ethoxy chain (diethoxy linker) and an additional acetamide group.
- N-[4-(4-Nitrophenoxy)phenyl]acetamide Structure: Substitutes the phenoxyethoxy group with a nitro-phenoxy moiety. Crystallographic Data: Exhibits planar geometry with intermolecular hydrogen bonding (N–H⋯O) and π-π stacking, which could stabilize its interaction with biological targets .
Sulfonamide and Piperazine Derivatives
- N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (Compound 37) Structure: Incorporates a sulfonamide-piperazine group instead of phenoxyethoxy. Pharmacological Data: Demonstrated anti-hypernociceptive activity in inflammatory pain models, surpassing paracetamol in efficacy .
Chalcone-Acetamide Hybrids
- N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) Structure: Combines acetamide with a chalcone (α,β-unsaturated ketone) backbone. Activity: Exhibited 32–34-fold greater potency than aspirin or acetaminophen in murine writhing tests. Effective in formalin and capsaicin-induced pain models .
Structural and Pharmacological Data Table
Key Research Findings and Trends
Substituent Effects: Phenoxyethoxy vs. Ethoxy: The phenoxyethoxy group in the target compound may enhance steric bulk and solubility compared to simpler ethoxy analogs, though direct activity comparisons are lacking . Electron-Withdrawing Groups: Nitro or sulfonamide substituents (e.g., Compound 37) improve target engagement via hydrogen bonding or redox interactions .
Pharmacological Gaps: While this compound’s structural analogs show promise in pain management, its specific biological data (e.g., IC₅₀, receptor affinity) are absent in the provided evidence. Further studies are needed to evaluate its interaction with sodium channels or inflammatory pathways.
Synthetic Accessibility: Derivatives like N-[4-(4-Nitrophenoxy)phenyl]acetamide are synthesized via nucleophilic substitution (e.g., reacting 4-(4-nitrophenoxy)aniline with acetyl chloride), suggesting feasible scalability for the target compound .
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